Pyrrolo[2,1-a]isoquinoline-2-acetamide, 2,3,5,6-tetrahydro-3-oxo-
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Overview
Description
Pyrrolo[2,1-a]isoquinoline-2-acetamide, 2,3,5,6-tetrahydro-3-oxo- is a complex organic compound that belongs to the pyrroloisoquinoline family. This compound is characterized by its unique structural framework, which includes a fused pyrrole and isoquinoline ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,1-a]isoquinolines typically involves the annulation of the pyrrole ring to the isoquinoline moiety. One common method is the two-component domino reaction of 1-aroyl-3,4-dihydroisoquinolines with α,β-unsaturated ketones, nitroalkenes, and acrylonitrile. This reaction can be performed under reflux in trifluoroethanol (TFE) or under microwave irradiation . Another method involves the oxidative dehydrogenation/cyclization coupling/dehydrogenative aromatization domino process using 2-aryl-pyrrolidines and alkynes, promoted by a four-component catalytic system under aerobic conditions .
Industrial Production Methods
the use of efficient and green domino reactions, which allow for the construction of complex molecules from easily available raw materials without the need to separate intermediates, is a promising approach for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[2,1-a]isoquinolines undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can be carried out using various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidative dehydrogenation/cyclization coupling/dehydrogenative aromatization domino process yields pyrrolo[2,1-a]isoquinoline derivatives with various substituents .
Scientific Research Applications
Pyrrolo[2,1-a]isoquinolines have a wide range of scientific research applications due to their diverse biological activities. These compounds have been studied for their potential use in:
Chemistry: As building blocks for the synthesis of complex organic molecules.
Biology: As tools for studying biological processes and pathways.
Medicine: As potential therapeutic agents for treating various diseases, including cancer, HIV, and neurological disorders
Industry: As components in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of pyrrolo[2,1-a]isoquinolines involves their interaction with specific molecular targets and pathways. These compounds have been shown to activate GABAA receptors and selectively inhibit nicotinic acetylcholine receptors, particularly the α4β2 subtype . Additionally, they act as topoisomerase inhibitors, which interfere with DNA replication and transcription, leading to cytotoxic effects on cancer cells .
Comparison with Similar Compounds
Pyrrolo[2,1-a]isoquinolines are unique due to their fused ring structure and diverse biological activities. Similar compounds include:
Lamellarins: Marine alkaloids with a pyrrolo[2,1-a]isoquinoline scaffold, known for their cytotoxic and anti-cancer activities.
Erythrina Alkaloids: Compounds isolated from the Erythrina genus, exhibiting various pharmacological properties such as hypotensive, sedative, and anticonvulsive effects.
Lukianols, Polycitrins, Storniamides, and Ningalins: Related alkaloids with similar biological activities.
These compounds share structural similarities with pyrrolo[2,1-a]isoquinolines but differ in their specific biological activities and applications.
Properties
CAS No. |
61211-40-3 |
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Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-(3-oxo-5,6-dihydro-2H-pyrrolo[2,1-a]isoquinolin-2-yl)acetamide |
InChI |
InChI=1S/C14H14N2O2/c15-13(17)8-10-7-12-11-4-2-1-3-9(11)5-6-16(12)14(10)18/h1-4,7,10H,5-6,8H2,(H2,15,17) |
InChI Key |
CULOBHHPLSEZBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC(C2=O)CC(=O)N)C3=CC=CC=C31 |
Origin of Product |
United States |
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